molecular formula C6H7N3O2 B14000677 5-Amino-N-hydroxypyridine-2-carboxamide CAS No. 827588-72-7

5-Amino-N-hydroxypyridine-2-carboxamide

Katalognummer: B14000677
CAS-Nummer: 827588-72-7
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: SKVIOBLWGHYCDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-hydroxypyridine-2-carboxamide typically involves the reaction of 5-amino-2-chloropyridine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-hydroxypyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Amino-N-hydroxypyridine-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the pyridine ringIts ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a valuable compound in organic synthesis and medicinal chemistry .

Eigenschaften

CAS-Nummer

827588-72-7

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

5-amino-N-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H7N3O2/c7-4-1-2-5(8-3-4)6(10)9-11/h1-3,11H,7H2,(H,9,10)

InChI-Schlüssel

SKVIOBLWGHYCDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1N)C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.